molecular formula C8H4F4O3 B12853308 3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid

3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid

Cat. No.: B12853308
M. Wt: 224.11 g/mol
InChI Key: HXAGRRUCKHGTOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced using reagents such as fluorine gas or fluorinating agents like Selectfluor .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by fluorination and hydroxylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorine-containing structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzoic acid: Similar structure but with different positional isomers.

    4-(Trifluoromethyl)benzoic acid: Lacks the hydroxyl group, resulting in different chemical properties.

    2-Hydroxy-4-(trifluoromethyl)benzoic acid: Similar but with different fluorine substitution patterns

Properties

Molecular Formula

C8H4F4O3

Molecular Weight

224.11 g/mol

IUPAC Name

3-fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H4F4O3/c9-5-4(8(10,11)12)2-1-3(6(5)13)7(14)15/h1-2,13H,(H,14,15)

InChI Key

HXAGRRUCKHGTOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)O)F)C(F)(F)F

Origin of Product

United States

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